![molecular formula C19H33NO3 B13422009 4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod](/img/structure/B13422009.png)
4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod
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Overview
Description
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is a derivative of Fingolimod, a sphingosine-1-phosphate receptor modulator. Fingolimod is primarily used in the treatment of multiple sclerosis, an autoimmune condition affecting the central nervous system. The compound 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is known for its role in modulating immune responses by inhibiting lymphocyte emigration from lymphoid organs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves multiple steps, starting from commercially available precursors. The key steps include:
Alkylation: Introduction of the octyl group to the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the alkyl chain.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for reaction monitoring and control .
Chemical Reactions Analysis
Types of Reactions
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products Formed
Scientific Research Applications
4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod is a synthetic compound related to Fingolimod, a sphingosine-1-phosphate receptor modulator. It is characterized by octyl groups that enhance its lipophilicity and bioactivity.
Applications in Pharmacology
The primary application of this compound lies in pharmacology, specifically in the treatment of multiple sclerosis, by acting as a sphingosine-1-phosphate receptor modulator to manage autoimmune responses .
Multiple Sclerosis Treatment
- Fingolimod, closely related to this compound, is used to treat multiple sclerosis by modulating immune responses. It sequesters lymphocytes in lymph nodes, reducing their migration into the central nervous system and mitigating autoimmune processes .
- This compound exhibits biological activity as a sphingosine-1-phosphate receptor modulator. The active form of Fingolimod phosphate interacts with S1P1, S1P3, S1P4, and S1P5 receptor subtypes, producing immunosuppressive effects, diminished lymphocyte circulation, and reduced neuroinflammation.
Potential Applications
Ongoing research indicates potential applications in managing inflammatory conditions and possibly cancer therapy due to its immunomodulatory properties. It may also have applications in managing conditions like COVID-19 because of its anti-inflammatory properties.
Comparison with Other Compounds
This compound has structural modifications that enhance its lipophilicity and biological activity compared to other sphingosine analogs, while maintaining efficacy against autoimmune conditions.
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fingolimod | Sphingosine-1-phosphate receptor modulator | First-in-class; approved for multiple sclerosis treatment |
Myriocin | Natural product from Isaria sinclairii | Precursor with strong immunosuppressive activity but toxic |
Ozanimod | Sphingosine-1-phosphate receptor modulator | More selective for S1P receptors; used for ulcerative colitis |
Siponimod | Sphingosine-1-phosphate receptor modulator | Approved for secondary progressive multiple sclerosis |
Amiselimod | Novel Sphingosine-1-phosphate receptor modulator | Under investigation; potential for broader immunomodulation |
Mechanism of Action
The mechanism of action of 4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod involves binding to sphingosine-1-phosphate receptors on lymphocytes. This binding prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the bloodstream and limiting immune responses. The compound specifically targets receptors 1, 3, 4, and 5, modulating various immune pathways .
Comparison with Similar Compounds
Similar Compounds
Fingolimod: The parent compound, used in multiple sclerosis treatment.
Siponimod: Another sphingosine-1-phosphate receptor modulator with similar immune-modulating effects.
Ozanimod: A newer compound in the same class, with a slightly different receptor binding profile.
Uniqueness
4’-Deoctyl 4’-(1-Hydroxyoctyl) Fingolimod is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other similar compounds .
Biological Activity
4'-Deoctyl 4'-(1-Hydroxyoctyl) Fingolimod, a derivative of fingolimod (FTY720), is a compound with notable biological activity primarily as a sphingosine-1-phosphate (S1P) receptor modulator. This article explores its biological activity, focusing on its mechanisms, effects in various studies, and potential therapeutic applications.
Biological Activity Overview
Fingolimod and its derivatives act by modulating S1P receptors, which play crucial roles in immune system regulation and cell signaling. The specific activity of 4'-Decoctyl 4'-(1-Hydroxyoctyl) Fingolimod includes:
- S1P Receptor Agonism : The compound primarily functions as an agonist for S1P receptors S1P(1), S1P(3), S1P(4), and S1P(5) . This action is significant in mediating immunosuppressive effects, particularly in multiple sclerosis treatment.
- Neuroprotective Effects : Research indicates that fingolimod derivatives can reduce infarct size and brain edema in models of cerebral ischemia, suggesting neuroprotective properties .
The mechanism by which 4'-Decoctyl 4'-(1-Hydroxyoctyl) Fingolimod exerts its effects involves:
- Phosphorylation : The compound is phosphorylated by sphingosine kinase 2 in vivo, leading to the activation of S1P receptors .
- Immune Cell Trafficking : By modulating the S1P signaling pathway, the compound influences lymphocyte egress from lymphoid organs, thus reducing peripheral immune responses .
Case Studies and Experimental Data
A meta-analysis of various studies has demonstrated the efficacy of fingolimod derivatives in reducing infarct size and brain water content in animal models. Key findings include:
Treatment Group | Reduction in Infarct Size (std diff mean) | Reduction in Brain Water Content (std diff mean) |
---|---|---|
Fingolimod | -18.34 | -8.00 |
Statins | -27.61 | -5.00 |
Angiotensin | -15.80 | -4.29 |
These results indicate that fingolimod derivatives significantly outperform many other treatments in both infarct size reduction and brain edema management .
Pharmacokinetics and Efficacy
The pharmacokinetics of 4'-Decoctyl 4'-(1-Hydroxyoctyl) Fingolimod suggest favorable absorption characteristics due to its structural modifications compared to traditional fingolimod. These modifications enhance solubility and bioavailability, making it a promising candidate for further clinical development .
Properties
Molecular Formula |
C19H33NO3 |
---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
2-amino-2-[2-[4-(1-hydroxyoctyl)phenyl]ethyl]propane-1,3-diol |
InChI |
InChI=1S/C19H33NO3/c1-2-3-4-5-6-7-18(23)17-10-8-16(9-11-17)12-13-19(20,14-21)15-22/h8-11,18,21-23H,2-7,12-15,20H2,1H3 |
InChI Key |
FPRPJRRMSPRIRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CC=C(C=C1)CCC(CO)(CO)N)O |
Origin of Product |
United States |
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